molecular formula C22H14F16N2O4 B11549076 Bis(1,2,2,3,3,4,4,5-octafluoropentyl) naphthalene-1,5-diylbiscarbamate

Bis(1,2,2,3,3,4,4,5-octafluoropentyl) naphthalene-1,5-diylbiscarbamate

Cat. No.: B11549076
M. Wt: 674.3 g/mol
InChI Key: SLOUQSLMEIQXRE-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL N-[5-({[(1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL)OXY]CARBONYL}AMINO)NAPHTHALEN-1-YL]CARBAMATE is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL N-[5-({[(1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL)OXY]CARBONYL}AMINO)NAPHTHALEN-1-YL]CARBAMATE typically involves multiple steps. One common method is the reaction of 1,2,2,3,3,4,4,5-octafluoropentanol with naphthalene-1,5-diamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL N-[5-({[(1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL)OXY]CARBONYL}AMINO)NAPHTHALEN-1-YL]CARBAMATE undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides and nucleophiles are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic solutions are used to hydrolyze the carbamate group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis can produce naphthalene-1,5-diamine and 1,2,2,3,3,4,4,5-octafluoropentanol.

Scientific Research Applications

1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL N-[5-({[(1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL)OXY]CARBONYL}AMINO)NAPHTHALEN-1-YL]CARBAMATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of high-performance materials, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL N-[5-({[(1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL)OXY]CARBONYL}AMINO)NAPHTHALEN-1-YL]CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The fluorinated groups enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
  • 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-

Uniqueness

1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL N-[5-({[(1,2,2,3,3,4,4,5-OCTAFLUOROPENTYL)OXY]CARBONYL}AMINO)NAPHTHALEN-1-YL]CARBAMATE is unique due to its dual fluorinated chains and naphthalene core. This structure imparts exceptional chemical stability and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H14F16N2O4

Molecular Weight

674.3 g/mol

IUPAC Name

1,2,2,3,3,4,4,5-octafluoropentyl N-[5-(1,2,2,3,3,4,4,5-octafluoropentoxycarbonylamino)naphthalen-1-yl]carbamate

InChI

InChI=1S/C22H14F16N2O4/c23-7-17(27,28)21(35,36)19(31,32)13(25)43-15(41)39-11-5-1-3-9-10(11)4-2-6-12(9)40-16(42)44-14(26)20(33,34)22(37,38)18(29,30)8-24/h1-6,13-14H,7-8H2,(H,39,41)(H,40,42)

InChI Key

SLOUQSLMEIQXRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F)C(=C1)NC(=O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F

Origin of Product

United States

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